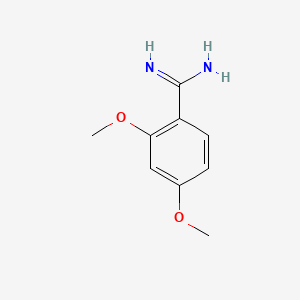

2,4-Dimethoxy-benzamidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,4-dimethoxybenzenecarboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-12-6-3-4-7(9(10)11)8(5-6)13-2/h3-5H,1-2H3,(H3,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHDVRMGJIHLLMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=N)N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60399780 | |

| Record name | 2,4-Dimethoxy-benzamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60399780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32048-19-4 | |

| Record name | 2,4-Dimethoxybenzenecarboximidamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32048-19-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dimethoxy-benzamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60399780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2,4-Dimethoxy-benzamidine Hydrochloride: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive and in-depth overview of a reliable synthesis pathway for 2,4-Dimethoxy-benzamidine hydrochloride, a valuable building block in medicinal chemistry and drug discovery.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the synthetic route, including the underlying chemical principles, step-by-step experimental protocols, and methods for purification and characterization. By elucidating the causality behind experimental choices, this guide aims to empower researchers to not only replicate the synthesis but also to adapt and troubleshoot the procedure effectively.

Introduction: The Significance of this compound Hydrochloride

This compound hydrochloride is a key intermediate in the synthesis of a variety of pharmaceutical compounds.[1][2] Its structural motif, featuring a benzamidine core with two methoxy substituents, imparts specific electronic and steric properties that are often sought after in the design of enzyme inhibitors and receptor modulators. The dimethoxy substitution pattern can enhance binding affinity and selectivity for target proteins, making this compound a crucial component in the development of novel therapeutics.[2]

This guide will detail a robust two-step synthesis beginning from the readily available 2,4-dimethoxybenzaldehyde. The pathway involves the initial conversion of the aldehyde to the corresponding nitrile, followed by the classical Pinner reaction and subsequent ammonolysis to yield the target amidine hydrochloride.

The Synthetic Pathway: A Strategic Overview

The synthesis of this compound hydrochloride is strategically designed in two main stages, each with a distinct chemical transformation. This approach ensures high yields and purity of the final product.

Stage 1: Synthesis of 2,4-Dimethoxybenzonitrile

The initial step involves the conversion of 2,4-dimethoxybenzaldehyde to 2,4-dimethoxybenzonitrile. This transformation is crucial as the nitrile functionality is the direct precursor to the amidine group in the subsequent Pinner reaction. A common and effective method for this conversion is the reaction of the aldehyde with hydroxylamine hydrochloride, followed by dehydration of the resulting aldoxime.[3][4]

Stage 2: The Pinner Reaction and Ammonolysis

The cornerstone of this synthesis is the Pinner reaction, a classic and reliable method for converting nitriles into imidates.[5][6][7] The 2,4-dimethoxybenzonitrile is reacted with an alcohol (typically ethanol) in the presence of anhydrous hydrogen chloride to form the corresponding ethyl 2,4-dimethoxybenzimidate hydrochloride, also known as a Pinner salt.[5][6] This intermediate is then subjected to ammonolysis, where treatment with ammonia displaces the ethoxy group to form the desired this compound hydrochloride.[8]

Below is a visual representation of the overall synthetic workflow:

Figure 1: Overall workflow for the synthesis of this compound HCl.

Detailed Experimental Protocols

Stage 1: Synthesis of 2,4-Dimethoxybenzonitrile

This protocol details the conversion of 2,4-dimethoxybenzaldehyde to 2,4-dimethoxybenzonitrile. The reaction proceeds via an oxime intermediate which is then dehydrated.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2,4-Dimethoxybenzaldehyde | 166.17 | 16.6 g | 0.1 |

| Hydroxylamine Hydrochloride | 69.49 | 8.3 g | 0.12 |

| Anhydrous Ferrous Sulfate | 151.91 | 1.5 g | 0.01 |

| N,N-Dimethylformamide (DMF) | 73.09 | 100 mL | - |

Protocol:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-dimethoxybenzaldehyde (16.6 g, 0.1 mol), hydroxylamine hydrochloride (8.3 g, 0.12 mol), and anhydrous ferrous sulfate (1.5 g, 0.01 mol).

-

Add N,N-dimethylformamide (DMF, 100 mL) to the flask.

-

Heat the reaction mixture to reflux and maintain for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into 500 mL of ice-cold water with stirring.

-

A precipitate of 2,4-dimethoxybenzonitrile will form. Collect the solid by vacuum filtration.

-

Wash the solid with cold water (2 x 50 mL) to remove any remaining DMF and inorganic salts.

-

Dry the product under vacuum to obtain 2,4-dimethoxybenzonitrile as a solid.

Rationale and Causality:

-

Hydroxylamine Hydrochloride: This reagent reacts with the aldehyde to form the corresponding aldoxime. An excess is used to ensure complete conversion of the starting material.

-

Anhydrous Ferrous Sulfate: This acts as a catalyst for both the oxime formation and the subsequent dehydration to the nitrile.[3]

-

DMF: A polar aprotic solvent is used to dissolve the reactants and facilitate the reaction at an elevated temperature.

-

Reflux: Heating the reaction mixture ensures a sufficient reaction rate for the conversion.

-

Precipitation in Water: 2,4-dimethoxybenzonitrile is insoluble in water, allowing for its easy isolation from the reaction mixture.

Stage 2: Synthesis of this compound Hydrochloride

This stage involves the Pinner reaction of 2,4-dimethoxybenzonitrile to form the imidate hydrochloride, followed by ammonolysis.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2,4-Dimethoxybenzonitrile | 163.17 | 16.3 g | 0.1 |

| Anhydrous Ethanol | 46.07 | 100 mL | - |

| Anhydrous Hydrogen Chloride (gas) | 36.46 | Excess | - |

| Anhydrous Ammonia (gas) | 17.03 | Excess | - |

| Anhydrous Diethyl Ether | 74.12 | As needed | - |

Protocol:

Part A: Formation of Ethyl 2,4-Dimethoxybenzimidate Hydrochloride (Pinner Salt)

-

Dissolve 2,4-dimethoxybenzonitrile (16.3 g, 0.1 mol) in anhydrous ethanol (100 mL) in a 250 mL three-necked flask equipped with a gas inlet tube, a magnetic stirrer, and a calcium chloride drying tube.

-

Cool the solution to 0°C in an ice bath.

-

Bubble dry hydrogen chloride gas through the stirred solution for 1-2 hours. The reaction is exothermic, so maintain the temperature at 0-5°C.[8]

-

A white precipitate of the Pinner salt will form. Continue bubbling HCl gas until the solution is saturated.

-

Seal the flask and allow it to stand at 0-5°C for 24 hours to ensure complete reaction.[9]

-

Collect the crystalline Pinner salt by vacuum filtration, washing with anhydrous diethyl ether to remove any unreacted starting materials.

Part B: Ammonolysis to this compound Hydrochloride

-

Suspend the freshly prepared Pinner salt in anhydrous ethanol (100 mL) in a flask cooled in an ice bath.

-

Bubble anhydrous ammonia gas through the stirred suspension. The reaction is typically complete within 2-3 hours.[8]

-

The completion of the reaction can be monitored by the disappearance of the Pinner salt and the formation of ammonium chloride as a byproduct.

-

Filter the reaction mixture to remove the ammonium chloride precipitate.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound hydrochloride.

Rationale and Causality:

-

Anhydrous Conditions: The Pinner reaction must be carried out under strictly anhydrous conditions as the imidate intermediate is sensitive to moisture and can hydrolyze to the corresponding ester.[8]

-

Hydrogen Chloride: Acts as a catalyst to activate the nitrile group, making it more susceptible to nucleophilic attack by ethanol.[10]

-

Low Temperature: The Pinner salt is thermally unstable and can decompose or rearrange at higher temperatures.[6] Maintaining a low temperature throughout the reaction is critical for obtaining a good yield.

-

Ammonia: A nucleophile that displaces the ethoxy group from the Pinner salt to form the more stable amidine.

-

Anhydrous Diethyl Ether: Used for washing the Pinner salt as it is a non-polar solvent that will not react with the salt but will dissolve unreacted starting materials.

Purification and Characterization

Purification

The crude this compound hydrochloride can be purified by recrystallization.

Protocol:

-

Dissolve the crude product in a minimum amount of hot ethanol.

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution is heated for a few minutes.

-

Filter the hot solution to remove the charcoal and any other insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.[4][11]

Choice of Solvent: Ethanol is a good choice for recrystallization as the product is soluble in hot ethanol and less soluble in cold ethanol, allowing for good recovery of the purified compound. A mixture of ethanol and diethyl ether can also be an effective recrystallization solvent system.[10]

Characterization

The identity and purity of the synthesized this compound hydrochloride should be confirmed by standard analytical techniques.

Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₉H₁₃ClN₂O₂ |

| Molecular Weight | 216.67 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | Expected to be a defined melting point upon purification |

Spectroscopic Data (Expected):

-

¹H NMR (DMSO-d₆): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the two methoxy groups, and the protons of the amidinium group. The aromatic protons will appear as a complex multiplet in the aromatic region. The methoxy protons will appear as two distinct singlets around 3.8-4.0 ppm. The NH₂ protons of the amidinium group will likely appear as a broad singlet.

-

¹³C NMR (DMSO-d₆): The carbon NMR spectrum will show signals for the aromatic carbons, the two methoxy carbons, and the amidinium carbon. The amidinium carbon (C=N) is expected to appear in the range of 160-170 ppm.[12]

-

FTIR (KBr): The infrared spectrum will exhibit characteristic absorption bands. Key expected peaks include N-H stretching vibrations in the region of 3100-3400 cm⁻¹, C=N stretching around 1650 cm⁻¹, and C-O stretching of the methoxy groups around 1200-1000 cm⁻¹.[13]

The following diagram illustrates the key steps in the characterization workflow:

Figure 2: Workflow for the purification and characterization of the final product.

Safety and Handling

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.

-

2,4-Dimethoxybenzaldehyde: May cause skin and eye irritation.

-

Hydroxylamine Hydrochloride: Corrosive and can cause severe skin and eye damage.

-

Anhydrous Ferrous Sulfate: May cause irritation.

-

N,N-Dimethylformamide (DMF): A potential teratogen and should be handled with extreme care.

-

Anhydrous Hydrogen Chloride and Ammonia: These are corrosive and toxic gases and must be handled in a well-ventilated fume hood with appropriate gas scrubbing systems.

-

Anhydrous Ethanol and Diethyl Ether: Highly flammable liquids.

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

This technical guide has outlined a detailed and reliable pathway for the synthesis of this compound hydrochloride. By providing a thorough understanding of the reaction mechanisms and the rationale behind the experimental procedures, this document serves as a valuable resource for researchers in the field of medicinal chemistry. The successful synthesis and characterization of this important intermediate will facilitate the development of new and innovative pharmaceutical agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Benzamidine hydrochloride(1670-14-0) 1H NMR [m.chemicalbook.com]

- 3. asianpubs.org [asianpubs.org]

- 4. prepchem.com [prepchem.com]

- 5. Pinner Reaction [organic-chemistry.org]

- 6. Pinner reaction - Wikipedia [en.wikipedia.org]

- 7. Pinner Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 8. Pinner Reaction | NROChemistry [nrochemistry.com]

- 9. iris.unive.it [iris.unive.it]

- 10. Reagents & Solvents [chem.rochester.edu]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

Physicochemical properties of 2,4-Dimethoxy-benzamidine

An In-Depth Technical Guide to the Physicochemical Properties of 2,4-Dimethoxybenzamidine

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of 2,4-Dimethoxybenzamidine, a versatile chemical intermediate critical to advancements in medicinal chemistry and biochemical research. Moving beyond a simple data sheet, this document offers an in-depth analysis of the compound's structural characteristics, physicochemical properties, synthesis, and practical applications. It is designed to serve as an essential resource for researchers, scientists, and drug development professionals, providing not only foundational data but also the causal reasoning behind experimental methodologies and the compound's functional behavior. By integrating theoretical principles with practical, field-proven insights, this guide aims to empower scientists to leverage the unique attributes of 2,4-Dimethoxybenzamidine in their research and development endeavors.

Introduction: The Strategic Importance of 2,4-Dimethoxybenzamidine

2,4-Dimethoxybenzamidine is an aromatic compound distinguished by a benzamidine core substituted with two methoxy groups at the 2 and 4 positions of the phenyl ring. While not an end-product therapeutic itself, it serves as a crucial structural motif and key intermediate in the synthesis of a wide array of biologically active molecules.[1] The amidine functional group (-C(=NH)NH2) is a potent hydrogen bond donor and acceptor and can exist in a protonated, cationic form at physiological pH, making it an important pharmacophore for interacting with biological targets such as enzymes and receptors.

The strategic placement of the two methoxy groups (-OCH3) is not trivial. These groups exert a significant electronic influence on the aromatic ring, enhancing its electron density and modulating the basicity of the amidine group. As will be discussed, these substitutions also profoundly impact the compound's solubility, reactivity, and metabolic stability, making it a highly valuable building block in drug discovery.[1] This guide will dissect these properties, providing the foundational knowledge necessary for its effective application.

Chemical Identity and Core Physicochemical Properties

A precise understanding of a compound's identity and fundamental properties is the bedrock of all subsequent experimental work. 2,4-Dimethoxybenzamidine is most commonly handled in its more stable hydrochloride salt form for improved shelf-life and solubility in polar solvents. It is critical to distinguish between the free base and its salt, as their properties differ significantly.

Caption: Chemical structure of 2,4-Dimethoxybenzamidine.

Table 1: Core Physicochemical Data

| Property | 2,4-Dimethoxybenzamidine (Free Base) | 2,4-Dimethoxybenzamidine HCl (Hydrochloride Salt) |

| IUPAC Name | 2,4-dimethoxybenzenecarboximidamide[2] | 2,4-dimethoxybenzenecarboximidamide hydrochloride |

| Synonyms | 2,4-Dimethoxybenzimidamide[2] | N/A |

| CAS Number | 32048-19-4[2] | 131947-81-4[1][3] |

| Molecular Formula | C₉H₁₂N₂O₂[2] | C₉H₁₂N₂O₂·HCl[1][3] |

| Molecular Weight | 180.20 g/mol [2] | 216.67 g/mol [1][3] |

| Appearance | White to off-white crystalline solid (Predicted) | Grey solid[1] |

| XLogP3 (Computed) | 0.8[2] | N/A |

| Hydrogen Bond Donors | 2[2] | 3 (protonated form) |

| Hydrogen Bond Acceptors | 4[2] | 3 (protonated form) |

| Solubility | Soluble in organic solvents (e.g., ethanol, acetone). Limited, pH-dependent solubility in water.[4] | Enhanced solubility in polar solvents like water and methanol. |

| Storage Conditions | Store in a cool, dry place. | Store at 0-8 °C[1] |

Note: Some properties for the free base are predicted based on its structure and data for analogous compounds, as the HCl salt is the common commercial form.

The positive XLogP3 value suggests a slight preference for lipophilic environments, a key parameter in predicting membrane permeability. However, the presence of hydrogen bond donors and acceptors also imparts a degree of polarity. The solubility of related structures like 2,4-dimethoxybenzoic acid is known to be pH-dependent, increasing in alkaline conditions where a salt is formed; a similar principle applies to the benzamidine free base, which will be more soluble in acidic conditions due to the formation of the cationic amidinium ion.[4]

Synthesis and Purification: A Validated Workflow

2,4-Dimethoxybenzamidine is typically synthesized from its corresponding nitrile, 2,4-dimethoxybenzonitrile. The Pinner reaction is a classic and reliable method for this transformation, proceeding through an imidate ester intermediate. This process requires stringent anhydrous conditions to prevent hydrolysis back to the amide.

Caption: Workflow for the synthesis of 2,4-Dimethoxybenzamidine HCl.

Experimental Protocol: Pinner Synthesis

This protocol is a self-validating system, incorporating in-process checks and a final purification step to ensure high purity.

-

Reaction Setup (Imidate Formation):

-

Rationale: This step converts the nitrile into a more reactive imidate ester. Anhydrous conditions are critical to prevent hydrolysis of the nitrile or the imidate intermediate.

-

Procedure: Dissolve 2,4-dimethoxybenzonitrile (1 eq.) in anhydrous ethanol in a three-neck flask equipped with a gas inlet tube, a drying tube, and a magnetic stirrer. Cool the solution to 0°C in an ice bath. Bubble dry hydrogen chloride gas through the solution with vigorous stirring for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Intermediate Isolation:

-

Rationale: Isolating the imidate salt ensures a clean starting material for the subsequent ammonolysis step.

-

Procedure: Upon reaction completion, seal the flask and store it at 4°C overnight to allow for complete precipitation of the ethyl 2,4-dimethoxybenzimidate hydrochloride salt. Collect the precipitate by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.

-

-

Ammonolysis:

-

Rationale: The nucleophilic ammonia displaces the ethoxy group from the imidate to form the target amidine.

-

Procedure: Suspend the dried imidate salt in a solution of anhydrous ammonia in ethanol (approx. 15-20%). Stir the suspension at room temperature for 12-24 hours. Again, monitor the conversion by TLC.

-

-

Product Isolation and Purification:

-

Rationale: Removal of the ammonium chloride byproduct and unreacted starting materials is essential for obtaining a pure product.

-

Procedure: Remove the solvent under reduced pressure. The resulting solid is a mixture of the desired product and ammonium chloride. Triturate the solid with a solvent in which the product is soluble but ammonium chloride is not (e.g., dichloromethane). Filter to remove the inorganic salt. The filtrate contains the crude product. Purify by recrystallization from a suitable solvent system, such as ethanol/diethyl ether, to yield pure 2,4-dimethoxybenzamidine hydrochloride as a grey solid.[1] Confirm identity and purity (>95%) via ¹H NMR, Mass Spectrometry, and HPLC.[1]

-

Spectroscopic and Analytical Characterization

Structural confirmation is paramount. While specific spectra are proprietary, the expected spectroscopic signatures can be predicted based on the molecule's structure.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be characteristic. The aromatic region should display three distinct protons with coupling patterns indicative of a 1,2,4-trisubstituted benzene ring. Two sharp singlets would correspond to the protons of the two non-equivalent methoxy groups (typically around 3.8-4.0 ppm). The protons on the amidine nitrogen atoms are exchangeable and may appear as broad singlets.

-

¹³C NMR Spectroscopy: The carbon spectrum will show nine distinct signals: six for the aromatic carbons (two of which are oxygen-substituted, shifting them downfield), two for the methoxy carbons (around 55-60 ppm), and one for the amidine carbon (typically in the 160-170 ppm range).

-

Mass Spectrometry (MS): For the free base, Electrospray Ionization (ESI-MS) in positive mode would show a prominent ion peak [M+H]⁺ at m/z 181.09.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching (around 3100-3400 cm⁻¹), C=N stretching (around 1650 cm⁻¹), and characteristic C-O stretching for the methoxy groups (around 1200-1250 cm⁻¹).

Applications in Pharmaceutical and Biochemical Research

The true value of 2,4-Dimethoxybenzamidine lies in its role as a versatile synthetic intermediate. Its structure is a gateway to more complex molecules with therapeutic potential.

Caption: Role as an intermediate in Active Pharmaceutical Ingredient (API) synthesis.

-

Enzyme Inhibition: The basic amidine group, protonated at physiological pH, is an excellent mimic of the guanidinium group of arginine. It can form strong salt bridges and hydrogen bonds with negatively charged residues (aspartate, glutamate) in the active sites of enzymes like proteases (e.g., thrombin) and kinases. The dimethoxy-substituted phenyl ring provides a scaffold that can be further functionalized to achieve specificity and improve pharmacokinetic properties.[1]

-

Receptor Binding: The compound serves as a precursor for ligands that target various receptors. The aromatic ring can engage in π-π stacking and hydrophobic interactions, while the amidine provides a key polar interaction point.[1]

-

Pharmaceutical Development: It is explicitly cited as a key intermediate in synthesizing pharmaceuticals, underscoring its utility in constructing more complex drug candidates.[1]

Conclusion

2,4-Dimethoxybenzamidine is more than a catalog chemical; it is a strategically designed molecular tool. Its physicochemical properties—governed by the interplay between the basic amidine function and the electron-donating methoxy groups—make it an enabling reagent in medicinal chemistry. Understanding its solubility, reactivity, and synthetic pathways, as detailed in this guide, is crucial for any scientist aiming to construct novel molecules for biological applications. The provided protocols and workflows offer a validated starting point for its synthesis and purification, ensuring the high quality required for successful drug discovery and development campaigns.

References

An In-depth Technical Guide to 2,4-Dimethoxy-benzamidine: A Key Intermediate in Serine Protease Inhibition and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethoxy-benzamidine, with the CAS number 131947-81-4 for its hydrochloride salt, is a versatile synthetic intermediate that holds a significant position in medicinal chemistry and biochemical research. As a substituted benzamidine, its core structure is recognized as a pharmacophore that acts as a competitive inhibitor of serine proteases, a large and crucial family of enzymes involved in a myriad of physiological and pathological processes. The strategic placement of two methoxy groups on the phenyl ring enhances its utility by modifying its physicochemical properties, such as solubility and reactivity, making it a valuable building block in the development of targeted therapeutics.[1] This guide provides a comprehensive overview of this compound, from its synthesis and chemical properties to its mechanism of action and applications in drug discovery and biochemical research.

Physicochemical Properties and Data

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in research and synthesis. The compound is typically supplied as its hydrochloride salt to improve stability and solubility.

| Property | Value | Source |

| CAS Number | 131947-81-4 (HCl salt) | --INVALID-LINK-- |

| Molecular Formula | C₉H₁₂N₂O₂ (free base), C₉H₁₃ClN₂O₂ (HCl salt) | --INVALID-LINK-- |

| Molecular Weight | 180.20 g/mol (free base), 216.67 g/mol (HCl salt) | --INVALID-LINK-- |

| Appearance | Grey solid | --INVALID-LINK-- |

| Purity | ≥ 95% (HPLC) | --INVALID-LINK-- |

| Storage Conditions | 0-8 °C | --INVALID-LINK-- |

| IUPAC Name | 2,4-dimethoxybenzenecarboximidamide | --INVALID-LINK-- |

Synthesis of this compound Hydrochloride

The most common and efficient method for the synthesis of benzamidine derivatives from their corresponding nitriles is the Pinner reaction. This acid-catalyzed reaction proceeds through an imino ester salt intermediate, known as a Pinner salt, which is then converted to the amidine.

Pinner Reaction: A Step-by-Step Methodology

The synthesis of this compound hydrochloride from 2,4-dimethoxybenzonitrile is a two-step process.

Caption: The Pinner reaction for the synthesis of this compound HCl.

Step 1: Formation of the Imino Ester Hydrochloride (Pinner Salt)

-

Anhydrous Conditions: It is crucial to conduct the reaction under strictly anhydrous conditions to prevent the formation of unwanted byproducts such as esters.

-

Reaction Setup: A solution of 2,4-dimethoxybenzonitrile in an anhydrous alcohol (e.g., ethanol) is prepared in a reaction vessel equipped with a gas inlet and a stirring mechanism.

-

Acidification: Dry hydrogen chloride gas is bubbled through the solution. The temperature is typically maintained at a low level (e.g., 0 °C) initially to control the exothermic reaction and prevent the degradation of the Pinner salt.

-

Reaction Monitoring: The reaction mixture is stirred for several hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Step 2: Ammonolysis to the Amidine Hydrochloride

-

Introduction of Ammonia: Once the formation of the Pinner salt is complete, the reaction mixture is cooled, and ammonia gas is purged into the vessel until the pH is alkaline (≥ 8). Alternatively, a solution of ammonia in alcohol or ammonium carbonate can be used.

-

Amidine Formation: The reaction mixture is then stirred, often with gentle warming (e.g., to 30 °C), for several hours to facilitate the conversion of the Pinner salt to the amidine hydrochloride.

-

Workup and Isolation: The resulting mixture is filtered to remove any inorganic salts. The filtrate is then concentrated under vacuum. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol and ethyl acetate, to yield the desired this compound hydrochloride.

Mechanism of Action: Competitive Inhibition of Serine Proteases

The benzamidine moiety is a well-established pharmacophore that acts as a competitive inhibitor of serine proteases. These enzymes, which include trypsin, thrombin, and plasmin, are characterized by a catalytic triad in their active site, with a serine residue playing a key role in peptide bond hydrolysis.

The inhibitory action of benzamidine derivatives stems from their structural similarity to the guanidinium group of arginine, a natural substrate for many serine proteases. The positively charged amidinium group of the inhibitor forms strong electrostatic interactions with the negatively charged aspartate residue (Asp189) at the bottom of the S1 specificity pocket of the protease. This binding event physically blocks the active site, preventing the natural substrate from binding and thus inhibiting the enzyme's catalytic activity.

Caption: Competitive inhibition of a serine protease by this compound.

While specific quantitative inhibition data (IC₅₀ or Kᵢ values) for this compound against a range of serine proteases is not widely available in public literature, the parent compound, benzamidine, is a known reversible inhibitor of trypsin, plasmin, and thrombin with Kᵢ values of 35 µM, 350 µM, and 220 µM, respectively. The addition of the 2,4-dimethoxy groups is expected to influence the binding affinity and selectivity for different serine proteases due to altered electronic and steric properties. This makes this compound a valuable tool for structure-activity relationship (SAR) studies in the design of more potent and selective inhibitors.

Applications in Drug Discovery and Biochemical Research

The primary application of this compound is as a crucial intermediate in the synthesis of more complex pharmaceutical compounds, particularly those targeting enzymes and receptors.[1] Its role in biochemical research is also significant, especially in studies focused on enzyme inhibition and the elucidation of biological mechanisms.[1]

Intermediate in Pharmaceutical Synthesis

The benzamidine scaffold is a key structural motif in a number of therapeutic agents. For instance, the direct thrombin inhibitor dabigatran contains a benzamidine moiety. While there are no widely marketed drugs that are directly synthesized from this compound, its structural features make it an attractive starting material for the synthesis of novel inhibitors for various serine proteases. The methoxy groups can serve as handles for further chemical modification or can be retained to modulate the pharmacokinetic and pharmacodynamic properties of the final compound.

Tool for Biochemical Research

In the laboratory, this compound can be used as a research tool in several ways:

-

Enzyme Inhibition Studies: It can be employed to investigate the role of specific serine proteases in biological pathways.

-

Structure-Activity Relationship (SAR) Studies: By comparing its inhibitory activity to that of other substituted benzamidines, researchers can gain insights into the structural requirements for potent and selective enzyme inhibition.

-

Analytical Chemistry: It has potential applications in analytical methods for the detection and quantification of specific biomolecules.[1]

Experimental Protocol: Serine Protease (Trypsin) Inhibition Assay

To assess the inhibitory potential of this compound or its derivatives, a standard in vitro enzyme inhibition assay can be performed. The following is a general protocol for a trypsin inhibition assay using a chromogenic substrate.

Materials:

-

Bovine Trypsin

-

Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA) or a similar chromogenic substrate

-

This compound hydrochloride (inhibitor)

-

Assay Buffer (e.g., 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of trypsin in the assay buffer.

-

Prepare a stock solution of L-BAPNA in a suitable solvent (e.g., DMSO) and then dilute it in the assay buffer to the desired working concentration.

-

Prepare a stock solution of this compound hydrochloride in the assay buffer and perform serial dilutions to obtain a range of inhibitor concentrations.

-

-

Assay Setup:

-

In a 96-well microplate, add the assay buffer, the trypsin solution, and the inhibitor solution (at various concentrations) to the appropriate wells. Include control wells with no inhibitor.

-

Pre-incubate the enzyme and inhibitor mixture at a constant temperature (e.g., 37 °C) for a set period (e.g., 15 minutes) to allow for the formation of the enzyme-inhibitor complex.

-

-

Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the L-BAPNA substrate solution to all wells.

-

Immediately begin monitoring the absorbance at 405 nm using a microplate reader. The rate of increase in absorbance is proportional to the rate of substrate hydrolysis.

-

Record the absorbance at regular intervals for a specified duration.

-

-

Data Analysis:

-

Calculate the initial reaction velocities (V₀) for each inhibitor concentration.

-

Plot the percentage of inhibition versus the inhibitor concentration.

-

Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

-

If a more detailed kinetic analysis is required, the inhibition constant (Kᵢ) can be determined using methods such as the Dixon plot or by fitting the data to the appropriate inhibition model.

-

Conclusion and Future Perspectives

This compound is a valuable and versatile chemical entity for researchers and drug development professionals. Its straightforward synthesis via the Pinner reaction and its inherent ability to act as a competitive inhibitor of serine proteases make it an important building block in medicinal chemistry. While specific quantitative data on its inhibitory profile and its direct application in marketed drugs remain to be fully elucidated in the public domain, its potential as a lead structure and a research tool is undeniable. Future investigations into the specific serine protease targets of this compound and its derivatives, along with comprehensive SAR studies, will undoubtedly pave the way for the development of novel and selective therapeutics for a range of diseases.

References

A Technical Guide to the Mechanism of Action of Benzamidine Derivatives in Enzyme Inhibition

Introduction: The Benzamidine Scaffold as a Cornerstone in Enzyme Inhibition

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear across a multitude of therapeutic agents, earning them the designation of "privileged scaffolds".[1][2][3] These structures possess an innate ability to interact with multiple biological targets, providing a robust foundation for drug discovery. The benzamidine scaffold, a simple aromatic ring bearing an amidinium group (C(NH)(NH2)), is a quintessential example of such a framework.[1][4] Its derivatives have been extensively developed as potent and selective inhibitors of various enzymes, most notably serine proteases, which play critical roles in physiological processes ranging from digestion and blood coagulation to inflammation and cancer.[5][6][7]

The power of the benzamidine moiety lies in its fundamental chemical properties. The amidinium group is protonated at physiological pH, conferring a positive charge that allows it to act as a bioisostere for the side chains of arginine and lysine residues. This molecular mimicry is the key to its primary mechanism of action: competitive inhibition of trypsin-like serine proteases.[8][9] This guide provides an in-depth exploration of this mechanism, the structure-activity relationships that govern inhibitor potency and selectivity, and the rigorous experimental methodologies required to validate these interactions.

Caption: Core chemical structure of benzamidine.

Part 1: The Core Mechanism of Action: Mimicry and Competitive Inhibition

The most well-characterized role of benzamidine derivatives is as reversible, competitive inhibitors of serine proteases.[4][5][10] These enzymes, which include crucial players like trypsin, thrombin, and plasmin, utilize a highly conserved catalytic triad of serine, histidine, and aspartate residues in their active site to hydrolyze peptide bonds.

The S1 Specificity Pocket and Molecular Mimicry

Trypsin-like serine proteases exhibit a preference for cleaving peptide chains after positively charged amino acid residues, namely arginine or lysine. This specificity is dictated by the architecture of the enzyme's "S1 pocket," a deep binding cleft that accommodates the substrate's side chain. At the base of this pocket lies a key aspartate residue (Asp189 in trypsin), which bears a negative charge.[9]

Benzamidine's mechanism of inhibition is a classic example of molecular mimicry. The positively charged amidinium group of the benzamidine derivative is a near-perfect structural and electrostatic mimic of the guanidinium group of an arginine side chain.[8] This allows it to bind tightly within the S1 pocket, forming a strong, charge-stabilized hydrogen bond (a salt bridge) with the carboxylate group of the Asp189 residue.[8][9] By occupying this critical specificity pocket, the benzamidine inhibitor directly blocks the substrate from binding, thus competitively inhibiting the enzyme.[5]

References

- 1. benchchem.com [benchchem.com]

- 2. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. Benzamidine - Wikipedia [en.wikipedia.org]

- 5. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. EP1009758B1 - Meta-benzamidine derivatives as serine protease inhibitors - Google Patents [patents.google.com]

- 7. A serine protease-inhibitory benzamidine derivative inhibits the growth of human colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. MEROPS - the Peptidase Database [ebi.ac.uk]

- 9. scielo.br [scielo.br]

- 10. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Solubility and Stability of 2,4-Dimethoxy-benzamidine

Introduction

2,4-Dimethoxy-benzamidine is a versatile molecule utilized in medicinal chemistry and biochemical research, often as a key intermediate in the synthesis of pharmaceutical compounds.[1][2] Its benzamidine core makes it a potential inhibitor of serine proteases, while the dimethoxy substitution pattern on the phenyl ring can modulate its physicochemical properties, such as solubility and reactivity, which are critical for its application in drug development and various assays.[1][3][4] This guide provides a comprehensive technical overview of the essential considerations and experimental protocols for characterizing the solubility and stability of this compound and its hydrochloride salt. Understanding these parameters is paramount for formulation development, ensuring consistent biological activity, and meeting regulatory requirements.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to explain the scientific rationale behind the proposed experimental designs, ensuring a thorough and practical understanding of how to approach the characterization of this and similar molecules.

Physicochemical Properties of this compound

A foundational understanding of the intrinsic properties of this compound is crucial for designing meaningful solubility and stability studies.

| Property | Value | Source |

| Chemical Structure | ||

| This compound | ||

| Molecular Formula | C₉H₁₂N₂O₂ | [5] |

| Molecular Weight | 180.20 g/mol | [5] |

| CAS Number | 32048-19-4 | [5] |

| Computed XLogP3 | 0.8 | [5] |

| Hydrochloride Salt | ||

| Molecular Formula | C₉H₁₂N₂O₂·HCl | [1][6] |

| Molecular Weight | 216.67 g/mol | [1] |

| CAS Number | 131947-81-4 | [1] |

| Appearance | Grey solid | [1] |

| Recommended Storage | 0-8 °C | [1][7] |

Part 1: Solubility Profiling

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. For ionizable compounds like this compound, solubility is highly dependent on pH. The hydrochloride salt form is often used to enhance aqueous solubility.[1]

Conceptual Framework for Solubility Assessment

The amidine functional group is basic, with a pKa typically in the range of 10-12. This means that at physiological pH (around 7.4), this compound will exist predominantly in its protonated, cationic form, which is expected to have higher aqueous solubility than the neutral free base. A comprehensive solubility profile, therefore, requires assessment across a range of pH values relevant to pharmaceutical development.

Caption: Workflow for Thermodynamic Solubility Assessment.

Experimental Protocol: Thermodynamic pH-Solubility Profile

This protocol outlines the steps to determine the equilibrium solubility of this compound HCl.

1. Materials and Reagents:

-

This compound HCl

-

Phosphate, acetate, and borate buffer systems (or a universal buffer) to cover a pH range from 2 to 10.

-

Acetonitrile (HPLC grade)

-

Formic acid or trifluoroacetic acid (HPLC grade)

-

Water (HPLC grade)

-

Calibrated pH meter

-

Analytical balance

-

Thermostatic shaker incubator

-

Centrifuge and/or syringe filters (0.22 µm)

-

HPLC system with a UV detector

2. Procedure:

-

Preparation of Buffers: Prepare a series of buffers at various pH values (e.g., 2, 4, 6, 7.4, 9).

-

Sample Preparation: Add an excess amount of this compound HCl to a known volume of each buffer in separate vials. The amount should be sufficient to ensure a saturated solution with visible solid remaining after equilibration.

-

Equilibration: Tightly seal the vials and place them in a shaker incubator set at a controlled temperature (e.g., 25°C or 37°C). Allow the samples to equilibrate for a sufficient time (typically 24-48 hours) to reach a thermodynamic equilibrium.

-

Phase Separation: After equilibration, separate the undissolved solid from the solution. This can be achieved by centrifugation at high speed, followed by careful collection of the supernatant, or by direct filtration of the slurry using a chemically compatible syringe filter.

-

Quantification:

-

Prepare a standard stock solution of this compound HCl of known concentration.

-

Create a calibration curve by preparing a series of dilutions from the stock solution.

-

Dilute the saturated supernatant samples to fall within the linear range of the calibration curve.

-

Analyze the standards and samples by a validated stability-indicating HPLC-UV method. A reverse-phase C18 column is often a good starting point.[8][9]

-

-

Data Analysis: Calculate the concentration of this compound in the saturated supernatant for each pH value using the calibration curve. Plot solubility (in mg/mL or µg/mL) versus the final measured pH of the saturated solution.

Part 2: Stability Assessment and Forced Degradation

Stability testing is essential to understand how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[10] Forced degradation, or stress testing, is a critical component of this process, designed to identify likely degradation products and establish degradation pathways.[11][12][13] This information is vital for developing stability-indicating analytical methods.[10][14]

Predicted Degradation Pathways

The benzamidine functional group is susceptible to hydrolysis, particularly under acidic or basic conditions, which would yield the corresponding 2,4-dimethoxybenzoic acid and ammonia. Oxidation of the aromatic ring or methoxy groups is also a potential degradation pathway.

Caption: Potential Degradation Pathways for this compound.

Experimental Protocol: Forced Degradation Studies

The goal is to achieve 5-20% degradation of the parent compound to ensure that secondary degradation is minimized and the primary degradation products can be reliably identified.

1. Preparation of Stock Solution:

-

Prepare a stock solution of this compound HCl in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

-

Acid Hydrolysis:

-

Mix the stock solution with an equal volume of 0.1 M HCl.

-

Incubate at an elevated temperature (e.g., 60-80°C) and collect samples at various time points (e.g., 2, 4, 8, 24 hours).

-

Before analysis, neutralize the samples with an equivalent amount of 0.1 M NaOH.

-

-

Base Hydrolysis:

-

Mix the stock solution with an equal volume of 0.1 M NaOH.

-

Keep at room temperature or slightly elevated temperature, collecting samples at various time points.

-

Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

-

-

Oxidative Degradation:

-

Mix the stock solution with a solution of 3% hydrogen peroxide.

-

Store at room temperature, protected from light, and collect samples at various time points.

-

-

Thermal Degradation:

-

Expose the solid compound to dry heat (e.g., 80°C) in an oven.

-

Expose the stock solution to the same temperature.

-

Analyze samples at various time points.

-

-

Photostability:

-

Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

A control sample should be protected from light (e.g., with aluminum foil).

-

3. Analytical Methodology:

-

HPLC with Diode Array Detection (DAD): This is the primary technique for quantifying the parent compound and detecting degradation products. A stability-indicating method must be developed and validated.

-

Method Development: The chromatographic method must be able to resolve the parent peak from all significant degradation product peaks.

-

Peak Purity Analysis: Use the DAD to assess peak purity of the parent compound under each stress condition to ensure co-elution is not occurring.

-

-

LC-MS (Liquid Chromatography-Mass Spectrometry): For structural elucidation of the degradation products, LC-MS is invaluable. By comparing the mass-to-charge ratio of the degradation products with the parent compound, potential structures can be proposed.

Data Interpretation and Reporting

Summarize the results in a table, indicating the percentage of degradation and the number of degradation products formed under each stress condition.

| Stress Condition | Duration/Temp | % Degradation of Parent | No. of Degradants | Major Degradant (RT) |

| 0.1 M HCl | 24h @ 80°C | |||

| 0.1 M NaOH | 8h @ 60°C | |||

| 3% H₂O₂ | 24h @ RT | |||

| Thermal (Solid) | 48h @ 80°C | |||

| Thermal (Solution) | 48h @ 80°C | |||

| Photolytic (Solid) | ICH Q1B | |||

| Photolytic (Solution) | ICH Q1B |

Conclusion and Recommendations

This guide provides a robust framework for the systematic evaluation of the solubility and stability of this compound. The successful execution of these studies will yield a comprehensive dataset that is crucial for all stages of drug development.

Key Recommendations:

-

Salt vs. Free Base: If development challenges arise, characterization of the free base form's properties should also be considered.

-

Analytical Method Validation: The stability-indicating HPLC method must be thoroughly validated according to ICH Q2(R1) guidelines to ensure accuracy, precision, and specificity.

-

Structure Elucidation: For any significant degradation products (typically >0.1%), efforts should be made to isolate and elucidate their structures using techniques like LC-MS/MS and NMR.

By following the principles and protocols outlined herein, researchers can confidently characterize this compound, paving the way for its successful application in research and development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Benzamidine - Wikipedia [en.wikipedia.org]

- 4. 25412-66-2(3-methoxy-benzamidine) | Kuujia.com [kuujia.com]

- 5. This compound | C9H12N2O2 | CID 4138242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Quantitative determination of the ligand content in Benzamidine Sepharose 4 Fast Flow media with ion-pair chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. electronicsandbooks.com [electronicsandbooks.com]

- 10. ijrpp.com [ijrpp.com]

- 11. acdlabs.com [acdlabs.com]

- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 13. ajpsonline.com [ajpsonline.com]

- 14. biopharminternational.com [biopharminternational.com]

A-Technical-Guide-to-2,4-Dimethoxy-benzamidine-HCl-Properties-Synthesis-and-Application

This document provides an in-depth technical overview of 2,4-Dimethoxy-benzamidine hydrochloride (HCl), a key reagent and building block in modern drug discovery and biochemical research. We will explore its fundamental physicochemical properties, outline a robust synthetic pathway, detail its strategic application in pharmaceutical development, and establish protocols for its analytical characterization.

1.0-Executive-Summary

This compound HCl is the hydrochloride salt of 2,4-dimethoxybenzenecarboximidamide. Its structure, featuring a benzamidine core decorated with two methoxy groups, makes it a valuable intermediate for synthesizing more complex molecules, particularly in the development of targeted enzyme inhibitors. The benzamidine moiety is a well-established pharmacophore that acts as a bioisostere of guanidinium and ammonium groups found in amino acids like arginine and lysine. This allows it to form critical interactions, such as salt bridges, within the active sites of enzymes, particularly serine proteases.[1][2] The methoxy groups enhance solubility and provide synthetic handles for further molecular elaboration. This guide serves as a comprehensive resource for researchers leveraging this compound in their scientific endeavors.

2.0-Physicochemical-Properties-and-Handling

Accurate characterization of a reagent is the foundation of reproducible science. The key properties of this compound HCl are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₂N₂O₂·HCl | [3] |

| Molecular Weight | 216.66 g/mol | [3] |

| CAS Number | 131947-81-4 | [3] |

| Appearance | Grey to white solid | Chem-Impex International |

| Purity | ≥ 95% (HPLC) | Chem-Impex International |

| Storage Conditions | Store at 0-8 °C, protect from moisture | Chem-Impex International |

2.1-Safety-and-Handling-Protocol

As a matter of laboratory best practice, this compound HCl should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Handling : Avoid generating dust. Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid contact with skin, eyes, and clothing.

-

Storage : Keep the container tightly sealed and store in a cool, dry place at the recommended temperature of 0-8°C. The compound is potentially moisture-sensitive; storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.

-

In case of Exposure :

-

Skin : Wash off immediately with plenty of soap and water.

-

Eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so.

-

Inhalation : Move the person to fresh air.

-

Ingestion : Do NOT induce vomiting. Seek medical attention.

-

3.0-Synthesis-Pathway-The-Pinner-Reaction

The synthesis of benzamidine hydrochlorides is classically achieved via the Pinner reaction. This reliable and well-documented method involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imidate salt (a Pinner salt), which is subsequently treated with ammonia to yield the desired amidine hydrochloride.[4][5][6]

The causality behind this choice of pathway is its high efficiency and the direct formation of the hydrochloride salt, which is often more stable and easier to handle than the free base.

3.1-Conceptual-Workflow-for-Synthesis

The diagram below outlines the logical flow from a common starting material, 2,4-dimethoxybenzaldehyde, to the final product.

Caption: Synthesis workflow for this compound HCl.

3.2-Detailed-Experimental-Protocol

This protocol is a representative method. Researchers should adapt it based on available equipment and perform appropriate safety assessments.

Part A: Synthesis of 2,4-Dimethoxybenzonitrile

-

Reaction Setup : To a solution of 2,4-dimethoxybenzaldehyde (1.0 eq) in formic acid, add hydroxylamine-O-sulfonic acid (1.1 eq) portion-wise at room temperature. The use of formic acid as a solvent and reagent facilitates the conversion of the intermediate oxime directly to the nitrile.

-

Reaction : Stir the mixture at room temperature for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup : Pour the reaction mixture into ice-water and extract with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution, then brine.

-

Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure 2,4-dimethoxybenzonitrile.

Part B: Synthesis of this compound HCl (Pinner Reaction) [6][7]

-

Reaction Setup : Dissolve 2,4-dimethoxybenzonitrile (1.0 eq) in a minimal amount of anhydrous ethanol in a flask equipped with a drying tube. Cool the solution to 0°C in an ice bath.

-

HCl Gas Introduction : Bubble dry hydrogen chloride gas through the cooled solution until it is saturated. A precipitate of the ethyl 2,4-dimethoxybenzimidate hydrochloride (Pinner salt) should form. Seal the flask and store it at 4°C for 24-48 hours to allow for complete formation of the salt.

-

Isolation of Pinner Salt : Collect the precipitate by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.

-

Ammonolysis : Suspend the dried Pinner salt in anhydrous ethanol and cool to 0°C. Bubble anhydrous ammonia gas through the suspension until it is saturated.

-

Reaction and Isolation : Seal the reaction vessel and stir at room temperature for 12-24 hours. The Pinner salt will convert to the amidine hydrochloride.

-

Purification : Remove the byproduct (ammonium chloride) by filtration. Concentrate the filtrate under reduced pressure. The resulting crude this compound HCl can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether) to yield the final product.

4.0-Application-in-Drug-Discovery

The primary utility of this compound HCl in drug discovery is as a structural motif or building block for the synthesis of enzyme inhibitors, particularly for serine proteases like thrombin and trypsin.[2][8]

4.1-Mechanism-of-Action-as-a-Pharmacophore

The benzamidine group is a potent pharmacophore because its positively charged amidinium group at physiological pH mimics the side chain of arginine.[2] This allows it to bind tightly in the S1 specificity pocket of trypsin-like serine proteases, which features a conserved aspartate residue at the bottom. The interaction is a strong, charge-assisted hydrogen bond or salt bridge.[2]

Caption: Role of benzamidine scaffolds in discovery workflow.

The 2,4-dimethoxy substitution pattern provides two key advantages:

-

Vector for Elaboration : The methoxy groups can be modified, or their positions on the ring can direct further substitutions, allowing chemists to build out the molecule to interact with other pockets (S2, S3, etc.) of the enzyme, thereby increasing potency and selectivity.[9]

-

Physicochemical Modulation : The methoxy groups alter the electronics and lipophilicity of the phenyl ring, which can be fine-tuned to improve pharmacokinetic properties like absorption and metabolic stability.

5.0-Analytical-Characterization-Protocol

To ensure the identity and purity of synthesized this compound HCl, a suite of analytical techniques should be employed.

5.1-Nuclear-Magnetic-Resonance-(NMR)-Spectroscopy

NMR is the most powerful tool for unambiguous structure confirmation.

-

Sample Preparation : Dissolve ~5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Expected ¹H NMR Spectrum (in DMSO-d₆, ~400 MHz) :

-

δ ~9.0-9.5 ppm : Broad singlet, 2H (protons on one nitrogen of the amidinium group, C(=NH₂)NH₂).

-

δ ~8.5-9.0 ppm : Broad singlet, 2H (protons on the other nitrogen, C(=NH₂)NH₂). Note: These protons are exchangeable and may appear as one or two broad peaks.

-

δ ~7.6 ppm : Doublet, 1H (aromatic proton ortho to the amidine group).

-

δ ~6.8 ppm : Doublet, 1H (aromatic proton meta to the amidine group).

-

δ ~6.7 ppm : Singlet, 1H (aromatic proton between the two methoxy groups).

-

δ ~3.9 ppm : Singlet, 3H (methoxy group protons).

-

δ ~3.8 ppm : Singlet, 3H (the other methoxy group protons).

-

-

Expected ¹³C NMR Spectrum : Peaks corresponding to two distinct methoxy carbons, six unique aromatic carbons (four protonated, two quaternary), and the amidinium carbon (C=N).

5.2-Mass-Spectrometry-(MS)

-

Technique : Electrospray Ionization (ESI) in positive mode is ideal.

-

Expected Result : The primary ion observed will be the molecular ion of the free base [M+H]⁺.

-

Formula of Free Base : C₉H₁₂N₂O₂

-

Exact Mass : 180.09

-

Expected m/z : 181.10 (for [C₉H₁₃N₂O₂]⁺)

-

5.3-High-Performance-Liquid-Chromatography-(HPLC)

-

Purpose : To assess purity.

-

Typical Conditions :

-

Column : C18 reverse-phase column.

-

Mobile Phase : A gradient of water and acetonitrile, often with an additive like 0.1% trifluoroacetic acid (TFA) or formic acid to ensure good peak shape.

-

Detection : UV detector set to a wavelength where the aromatic ring absorbs (e.g., 254 nm or 280 nm).

-

-

Acceptance Criteria : Purity should be ≥ 95% for use in most research applications.

6.0-Conclusion

This compound HCl is a highly valuable and versatile chemical tool. Its well-defined physicochemical properties and the robust Pinner synthesis make it an accessible starting material. Its core utility lies in its function as a proven pharmacophore for enzyme inhibition, providing a reliable anchor point for the rational design of potent and selective therapeutic agents. The protocols and insights provided in this guide are intended to empower researchers to confidently synthesize, characterize, and apply this compound in their drug discovery and chemical biology programs.

7.0-References

-

J&K Scientific. Pinner Reaction. --INVALID-LINK--

-

Wikipedia. Pinner reaction. --INVALID-LINK--

-

NROChemistry. Pinner Reaction. --INVALID-LINK--

-

Wikipedia. Benzamidine. --INVALID-LINK--

-

Organic Chemistry Portal. Pinner Reaction. --INVALID-LINK--

-

Ganesan, A., et al. (2017). Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. ACS Omega. --INVALID-LINK--

-

MEROPS - The Peptidase Database. Small-molecule inhibitor: benzamidine. --INVALID-LINK--

-

Stürzebecher, J., et al. (1992). Novel plasma kallikrein inhibitors of the benzamidine type. Biological Chemistry Hoppe-Seyler. --INVALID-LINK--

-

Beilstein Journal of Organic Chemistry. (2013). A Lewis acid-promoted Pinner reaction. --INVALID-LINK--

-

Andrews, J. M., et al. (1984). Inhibition of four human serine proteases by substituted benzamidines. Journal of Medicinal Chemistry. --INVALID-LINK--

-

Santa Cruz Biotechnology, Inc. This compound HCl. --INVALID-LINK--

-

Chem-Impex International. This compound·HCl. --INVALID-LINK--

References

- 1. Benzamidine - Wikipedia [en.wikipedia.org]

- 2. MEROPS - the Peptidase Database [ebi.ac.uk]

- 3. scbt.com [scbt.com]

- 4. jk-sci.com [jk-sci.com]

- 5. Pinner reaction - Wikipedia [en.wikipedia.org]

- 6. Pinner Reaction | NROChemistry [nrochemistry.com]

- 7. Pinner Reaction [organic-chemistry.org]

- 8. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel plasma kallikrein inhibitors of the benzamidine type - PubMed [pubmed.ncbi.nlm.nih.gov]

2,4-Dimethoxy-benzamidine: A Key Scaffold in the Pursuit of Targeted Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Benzamidine Moiety in Drug Discovery

In the landscape of medicinal chemistry, certain chemical motifs consistently emerge as privileged structures, demonstrating a recurring presence in a multitude of biologically active compounds. The benzamidine scaffold is a prime example of such a pharmacophore, recognized for its ability to mimic the side chain of arginine and engage in specific interactions with the active sites of various enzymes.[1][2] This inherent bioisosteric relationship has positioned benzamidine and its derivatives as a cornerstone in the design of inhibitors for a critical class of enzymes: the serine proteases.[3]

This technical guide delves into the specifics of a particularly valuable derivative, 2,4-Dimethoxy-benzamidine. While direct and extensively characterized biological targets of this compound remain to be fully elucidated in publicly available literature, its significance lies in its widespread application as a crucial chemical intermediate in the synthesis of more complex and highly specific therapeutic agents.[1] This guide will, therefore, illuminate the role of this compound as a foundational building block in drug discovery, with a particular focus on its utility in the development of serine protease inhibitors.

The Benzamidine Core: A Mimic of Arginine and a Key to Serine Protease Inhibition

Serine proteases are a ubiquitous family of enzymes that play a pivotal role in a vast array of physiological processes, ranging from digestion and blood coagulation to immunity and inflammation.[3] Their catalytic activity is dependent on a highly conserved triad of amino acids in their active site, which includes a serine residue that acts as a nucleophile. Many serine proteases exhibit a high degree of specificity for their substrates, often recognizing and cleaving peptide bonds C-terminal to basic amino acids like arginine or lysine.[2]

The inhibitory power of the benzamidine moiety stems from its structural and electronic resemblance to the guanidinium group of arginine. This allows benzamidine-containing compounds to act as competitive inhibitors, binding to the S1 specificity pocket of serine proteases and preventing the binding of the natural substrate.[3]

Figure 1: A diagram illustrating the competitive inhibition of a serine protease by a benzamidine-containing compound, which mimics the binding of an arginine side chain in the S1 specificity pocket.

This compound: A Versatile Synthetic Intermediate

This compound serves as a valuable starting material in the synthesis of a diverse array of more elaborate molecules.[1] The presence of the two methoxy groups on the benzene ring significantly influences its chemical properties, enhancing its solubility and modulating its reactivity, which can be strategically exploited in multi-step synthetic pathways.[1]

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₂N₂O₂ | [4] |

| Molecular Weight | 180.20 g/mol | [4] |

| IUPAC Name | 2,4-dimethoxybenzenecarboximidamide | [4] |

| CAS Number | 32048-19-4 | [4] |

The Role of this compound in the Synthesis of Serine Protease Inhibitors

The primary utility of this compound in drug discovery is as a precursor for the synthesis of potent and selective serine protease inhibitors. The benzamidine portion provides the core binding element for the enzyme's active site, while the dimethoxy-substituted phenyl ring serves as a scaffold for further chemical modifications. These modifications are crucial for enhancing potency, improving selectivity for the target protease over other related enzymes, and optimizing pharmacokinetic properties.

Figure 2: A generalized workflow illustrating the use of this compound as a starting material for the synthesis of advanced serine protease inhibitors.

Methodologies for Characterizing Serine Protease Inhibitors Derived from this compound

Once novel compounds are synthesized using this compound as a scaffold, a rigorous series of biochemical and cellular assays is required to characterize their inhibitory activity and selectivity.

Experimental Protocol: Determination of Inhibitory Potency (IC₅₀ and Kᵢ)

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ) of a putative serine protease inhibitor.

I. Materials and Reagents:

-

Purified serine protease (e.g., trypsin, thrombin, urokinase)

-

Chromogenic or fluorogenic substrate specific for the protease

-

Assay buffer (e.g., Tris-HCl or HEPES with appropriate pH and ionic strength)

-

Test inhibitor (synthesized from this compound)

-

96-well microplates (clear for colorimetric assays, black for fluorometric assays)

-

Microplate reader

II. Assay Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the inhibitor in assay buffer.

-

Prepare a stock solution of the substrate in assay buffer.

-

Prepare a working solution of the enzyme in assay buffer. The concentration should be in the linear range of the assay.

-

-

Enzyme Inhibition Assay:

-

To each well of the microplate, add a fixed volume of the enzyme solution.

-

Add varying concentrations of the test inhibitor to the wells. Include a control with no inhibitor.

-

Incubate the enzyme and inhibitor for a predetermined period (e.g., 15-30 minutes) at a constant temperature (e.g., 37°C) to allow for binding equilibrium to be reached.

-

Initiate the enzymatic reaction by adding a fixed volume of the substrate solution to each well.

-

Monitor the change in absorbance or fluorescence over time using a microplate reader.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the progress curves.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and its Michaelis-Menten constant (Kₘ).

-

III. Causality and Self-Validation:

-

Rationale for Pre-incubation: The pre-incubation step is critical to ensure that the inhibitor has sufficient time to bind to the enzyme before the introduction of the substrate, which is essential for accurate determination of competitive inhibition.

-

Substrate Concentration: The choice of substrate concentration is important. For competitive inhibitors, the apparent IC₅₀ value will increase with increasing substrate concentration. Performing the assay at a substrate concentration equal to the Kₘ is a common practice.

-

Controls: The inclusion of a no-inhibitor control is essential to define 100% enzyme activity. A no-enzyme control should also be included to account for any background signal from the substrate or inhibitor.

Conclusion and Future Perspectives

This compound stands as a testament to the power of fundamental chemical scaffolds in the intricate process of drug discovery. While it may not possess potent biological activity in its own right, its role as a versatile and strategically designed intermediate is undeniable.[1] The dimethoxy substitution pattern provides medicinal chemists with a valuable tool to fine-tune the properties of the resulting molecules, paving the way for the development of highly selective and efficacious serine protease inhibitors. As our understanding of the nuanced roles of different serine proteases in disease pathogenesis continues to grow, the demand for novel and specific inhibitors will undoubtedly increase. In this ongoing quest, the humble yet powerful this compound will likely continue to serve as a vital starting point for innovation.

References

Methodological & Application

Application Notes and Protocols for the Use of 2,4-Dimethoxybenzamidine in Protease Inhibition Assays

Introduction: Unveiling the Potential of 2,4-Dimethoxybenzamidine as a Serine Protease Inhibitor

In the landscape of drug discovery and biochemical research, the modulation of protease activity is a cornerstone of therapeutic strategy and a fundamental tool for elucidating biological pathways. Proteases, enzymes that catalyze the breakdown of proteins, are implicated in a vast array of physiological and pathological processes, including blood coagulation, apoptosis, and cancer progression.[1] Consequently, the identification and characterization of specific protease inhibitors are of paramount importance.

Among the various classes of protease inhibitors, benzamidine and its derivatives have long been recognized as potent, reversible, competitive inhibitors of serine proteases such as trypsin, thrombin, and plasmin.[2][3] This application note provides a comprehensive guide to the use of a specific analog, 2,4-Dimethoxybenzamidine, in protease inhibition assays. The addition of two methoxy groups to the benzamidine core is intended to enhance solubility and reactivity, making it a valuable tool for researchers.[4] This document will delve into the mechanistic underpinnings of its inhibitory action, provide detailed experimental protocols, and offer expert insights into data interpretation and troubleshooting, thereby empowering researchers, scientists, and drug development professionals to effectively utilize this compound in their experimental workflows.

Mechanism of Action: A Competitive Embrace of the Active Site

2,4-Dimethoxybenzamidine, like other benzamidine derivatives, functions as a competitive inhibitor of serine proteases. This mode of inhibition is characterized by the inhibitor reversibly binding to the active site of the enzyme, the same site that the natural substrate would occupy.[2] The positively charged amidinium group of the benzamidine moiety mimics the side chain of arginine or lysine, which are common recognition residues for many serine proteases. This structural mimicry allows the inhibitor to fit snugly into the S1 specificity pocket of the protease active site, thereby preventing the substrate from binding and being cleaved.

The interaction between 2,4-Dimethoxybenzamidine and the serine protease active site is a dynamic equilibrium. The potency of a competitive inhibitor is typically quantified by its inhibition constant (Ki), which represents the concentration of inhibitor required to occupy half of the enzyme's active sites. A lower Ki value signifies a higher affinity of the inhibitor for the enzyme and thus, a more potent inhibitor. It is crucial to note that the apparent inhibitory effect of a competitive inhibitor is dependent on the concentration of the substrate; at high substrate concentrations, the substrate can outcompete the inhibitor for binding to the active site.[5]

Core Experimental Protocol: A Step-by-Step Guide to a General Protease Inhibition Assay

This protocol provides a generalized framework for assessing the inhibitory potential of 2,4-Dimethoxybenzamidine against a target serine protease using a chromogenic or fluorogenic substrate. It is imperative to optimize the specific conditions for each enzyme and substrate combination.

I. Essential Materials and Reagent Preparation

-

2,4-Dimethoxybenzamidine Hydrochloride: Prepare a stock solution (e.g., 10 mM) in a suitable solvent such as sterile, deionized water or DMSO. The hydrochloride salt form generally enhances solubility in aqueous buffers.[4] Store aliquots at -20°C to avoid repeated freeze-thaw cycles.

-

Target Protease: A purified serine protease of interest (e.g., trypsin, thrombin). Prepare a stock solution in a buffer that ensures its stability and activity.

-

Chromogenic or Fluorogenic Substrate: Select a substrate that is specifically cleaved by the target protease to release a detectable chromophore or fluorophore. Prepare a stock solution in an appropriate solvent (often DMSO).

-

Assay Buffer: The choice of buffer is critical for optimal enzyme activity and inhibitor stability. A common choice for many serine proteases is Tris-HCl buffer (50-100 mM) at a pH range of 7.5-8.5. The buffer may also contain salts (e.g., 100 mM NaCl) and cofactors (e.g., 5 mM CaCl₂) as required by the specific protease.

-

96-well Microplates: Use clear, flat-bottom plates for colorimetric assays or black, opaque plates for fluorescence-based assays to minimize background signal.

-

Microplate Reader: Capable of measuring absorbance or fluorescence at the appropriate wavelengths for the chosen substrate.

II. Assay Procedure: A Workflow for Inhibition Measurement